molecular formula C7H6BBrO4 B13453240 4-Borono-3-bromobenZoic acid

4-Borono-3-bromobenZoic acid

Cat. No.: B13453240
M. Wt: 244.84 g/mol
InChI Key: HHRRADHJKXVAGX-UHFFFAOYSA-N
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Description

4-Borono-3-bromobenzoic acid (C₇H₅BBrO₃) is a halogen- and boronic acid-substituted benzoic acid derivative. Structurally, it features a boronic acid (-B(OH)₂) group at the para position (C4) and a bromine atom at the meta position (C3) relative to the carboxylic acid moiety. This combination of functional groups confers unique reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical synthesis. Boronic acids are widely used as intermediates in organic synthesis due to their ability to form stable covalent bonds with diols and transition metals, while bromine serves as a versatile leaving group or directing agent in electrophilic substitutions.

Properties

Molecular Formula

C7H6BBrO4

Molecular Weight

244.84 g/mol

IUPAC Name

4-borono-3-bromobenzoic acid

InChI

InChI=1S/C7H6BBrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11)

InChI Key

HHRRADHJKXVAGX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)Br)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Borono-3-bromobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Borono-3-bromobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-borono-3-bromobenzoic acid primarily involves its reactivity in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, leading to the formation of a new carbon-carbon bond . The bromine atom can also participate in various substitution reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Boronic Acid Derivatives

  • 4-Borono-3-bromobenzoic acid vs. 3-Borono-4-methylbenzoic acid: The bromine atom in the former enhances electrophilic substitution reactivity compared to the methyl group in the latter. Bromine’s electron-withdrawing nature increases the acidity of the carboxylic acid group . The boronic acid group in both compounds enables Suzuki couplings, but steric hindrance from bromine (vs. methyl) may influence reaction efficiency .
  • 4-Borono-3-bromobenzoic acid vs. 4-(Ethoxycarbonyl)phenylboronic acid: The ethoxycarbonyl group in the latter improves solubility in organic solvents, whereas the bromine substituent in the former may enhance halogen-bonding interactions in crystal engineering .

Halogen-Substituted Benzoic Acids

  • 4-Bromobenzoic acid: Lacks the boronic acid group, making it unsuitable for cross-coupling reactions but more stable under aqueous conditions. Classified as non-hazardous .
  • 4-Bromo-3-fluorobenzoic acid :
    • Fluorine’s electronegativity increases the compound’s acidity and bioactivity, making it a preferred intermediate in pharmaceuticals .
  • 4-Bromo-3-chlorobenzoic acid :
    • Chlorine’s larger atomic radius compared to bromine may alter crystal packing and solubility .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Borono-3-bromobenzoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
  • Ventilation : Use fume hoods to minimize inhalation exposure. If inhaled, move to fresh air and seek medical attention if respiratory distress occurs .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥10 minutes and consult a physician .
  • Storage : Store in a cool, dry place away from oxidizers and strong acids/bases to prevent reactive hazards .

Q. What synthetic routes are effective for preparing 4-Borono-3-bromobenzoic acid, and how can reaction yields be optimized?

  • Methodological Answer :

  • Halogenation-Amination Pathways : Start with brominated benzoic acid precursors (e.g., 3-bromo-4-methylbenzoic acid) and introduce boronyl groups via Suzuki-Miyaura coupling or electrophilic borylation. Typical yields range from 69% to 85% depending on catalysts (e.g., Pd(PPh₃)₄) .
  • Optimization Strategies : Use inert atmospheres (N₂/Ar) to prevent boronic acid degradation. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of 4-Borono-3-bromobenzoic acid?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm boronic acid and bromine substitution patterns. Look for characteristic peaks: boronic acid B-OH (~δ 7-9 ppm in DMSO-d₆) and aromatic protons (δ 7.5-8.5 ppm) .
  • FT-IR : Identify B-O (1340–1310 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) stretches .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of 4-Borono-3-bromobenzoic acid across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and purification protocols from conflicting studies. Control variables like solvent grade (HPLC vs. technical grade) and drying methods (vacuum oven vs. desiccator) .
  • Advanced Characterization : Perform DSC (Differential Scanning Calorimetry) to determine precise melting points. Use dynamic light scattering (DLS) to assess crystallinity impacts on solubility .
  • Data Cross-Validation : Compare results with computational models (e.g., COSMO-RS for solubility predictions) .

Q. What methodologies are recommended for evaluating the ecological impact of 4-Borono-3-bromobenzoic acid during disposal?

  • Methodological Answer :

  • Acute Toxicity Assays : Conduct Daphnia magna 48-hour immobilization tests or algal growth inhibition studies (OECD 201/202 guidelines) to assess aquatic toxicity .
  • Biodegradability : Use OECD 301F (manometric respirometry) to measure mineralization rates. Low biodegradability (<20% in 28 days) indicates persistence, requiring incineration or specialized waste treatment .
  • Soil Adsorption Studies : Perform batch tests (OECD 106) to determine Kd (distribution coefficient) and assess groundwater contamination risks .

Q. How can the bioactivity of 4-Borono-3-bromobenzoic acid be systematically explored for pharmacological applications?

  • Methodological Answer :

  • In Vitro Screening :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™). IC50 values <1 μM suggest high potency .
  • Receptor Binding : Radioligand displacement assays (e.g., for dopamine receptors) with [³H]-spiperone to measure Ki values .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl esters, fluorinated analogs) and correlate substituent effects with bioactivity trends .

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